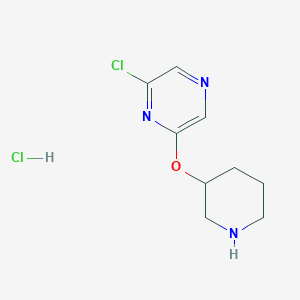

N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperidine, which is a six-membered heterocyclic amine . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs .

Molecular Structure Analysis

The molecular structure of this compound likely includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives generally have properties typical of tertiary amines .Applications De Recherche Scientifique

Anticancer Potential

N-Methyl-N-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride and its derivatives have been investigated for their anticancer properties. A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as potential anticancer agents. The compounds exhibited promising results against cancer cell lines, highlighting their potential as anticancer agents (Rehman et al., 2018).

Synthetic Applications

The compound and its derivatives have been utilized in various synthetic applications. One study explored an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, showcasing the compound's relevance in synthetic chemistry (Zhu et al., 2003).

Neurological Receptor Research

Research has also explored the potential of derivatives in targeting neurological receptors. For instance, derivatives of N-Methyl-N-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride have been studied for their occupancy on 5-Hydroxytryptamine1A (5-HT1A) receptors, which are implicated in the pathophysiology and treatment of anxiety and depression (Rabiner et al., 2002).

Enzyme Inhibition for Alzheimer’s Disease

There's ongoing research into the enzyme inhibition properties of derivatives for the treatment of Alzheimer’s disease. A series of new N-substituted derivatives were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer’s disease (Rehman et al., 2018).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as piperidine derivatives, are known to interact with a variety of receptors in the central nervous system .

Mode of Action

Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed through a reversible reaction into tertiary amine oxides .

Biochemical Pathways

It’s known that piperidine derivatives can play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .

Pharmacokinetics

It’s known that tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides , which may impact the compound’s bioavailability.

Result of Action

Compounds with similar structures have been found to have various pharmacological activities such as sedative, antitussive, or anticonvulsant activities .

Action Environment

It’s known that the stability of similar compounds can be influenced by factors such as light, temperature, and oxygen levels .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride involves the reaction of n-butylamine with 4-piperidone to form N-(4-piperidinyl)butylamine, which is then reacted with methyl iodide to form N-methyl-N-(4-piperidinyl)butylamine. This compound is then reacted with ethylene oxide to form n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine, which is finally converted to its dihydrochloride salt form by reacting with hydrochloric acid.", "Starting Materials": [ "n-butylamine", "4-piperidone", "methyl iodide", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "n-butylamine + 4-piperidone → N-(4-piperidinyl)butylamine", "N-(4-piperidinyl)butylamine + methyl iodide → N-methyl-N-(4-piperidinyl)butylamine", "N-methyl-N-(4-piperidinyl)butylamine + ethylene oxide → n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine", "n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine + hydrochloric acid → n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride" ] } | |

Numéro CAS |

1220038-56-1 |

Formule moléculaire |

C12H27ClN2 |

Poids moléculaire |

234.81 g/mol |

Nom IUPAC |

N-methyl-N-(2-piperidin-4-ylethyl)butan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H26N2.ClH/c1-3-4-10-14(2)11-7-12-5-8-13-9-6-12;/h12-13H,3-11H2,1-2H3;1H |

Clé InChI |

XCWLGPGBFFNOFM-UHFFFAOYSA-N |

SMILES |

CCCCN(C)CCC1CCNCC1.Cl.Cl |

SMILES canonique |

CCCCN(C)CCC1CCNCC1.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S)-4-[(3-bromo[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424650.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424651.png)

![Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424655.png)

![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)

![n-Methyl-n-[2-(3-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424662.png)

![Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424664.png)

![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)